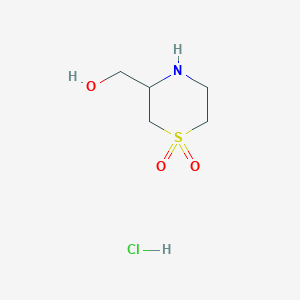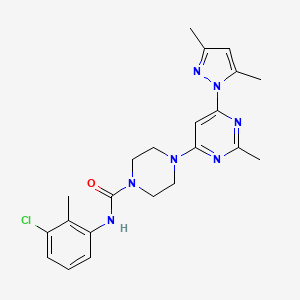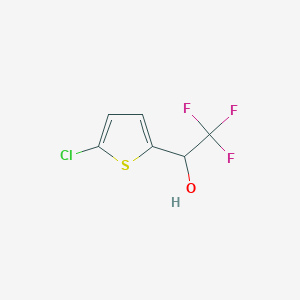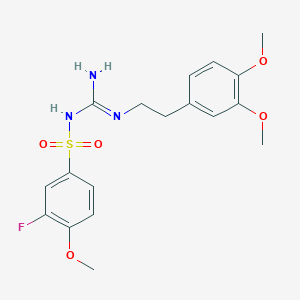![molecular formula C22H29N5O2 B2507458 3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844828-65-5](/img/no-structure.png)
3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a compound that belongs to the family of purines. It is commonly known as "PDD" and has been of significant interest to researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of PDD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA synthesis and cell proliferation. PDD has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. It has also been found to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine.
Biochemical and Physiological Effects:
PDD has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PDD has also been found to inhibit the migration and invasion of cancer cells. In addition, PDD has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PDD in lab experiments is its relatively simple synthesis method. PDD can be synthesized in a few steps with a moderate yield. Another advantage is its broad range of potential applications in the field of medicinal chemistry. However, one limitation of using PDD in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on PDD. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study the mechanism of action of PDD in more detail to better understand its effects on DNA synthesis and cell proliferation. Additionally, future research could focus on developing more efficient synthesis methods for PDD and improving its solubility in water to make it more practical for use in lab experiments.
Synthesemethoden
The synthesis of PDD involves a multi-step process that starts with the reaction of 2,6-dichloropurine with hexylamine to form the corresponding hexylamino derivative. The hexylamino derivative is then reacted with 1,7-dimethylxanthine in the presence of a palladium catalyst to yield the desired PDD compound. The yield of the final product is around 40%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
PDD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. PDD has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In addition, PDD has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Eigenschaften
CAS-Nummer |
844828-65-5 |
|---|---|
Molekularformel |
C22H29N5O2 |
Molekulargewicht |
395.507 |
IUPAC-Name |
3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H29N5O2/c1-4-5-6-10-13-25-20(28)18-19(24(3)22(25)29)23-21-26(14-16(2)15-27(18)21)17-11-8-7-9-12-17/h7-9,11-12,16H,4-6,10,13-15H2,1-3H3 |
InChI-Schlüssel |
VZDIVMAYFKDKIT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)

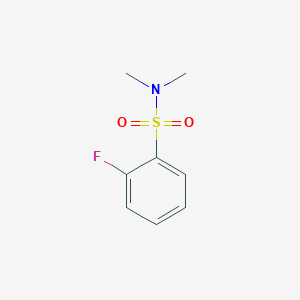

![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
